3-Pentanone, 1,5-bis(trimethylsilyl)-
Description
Significance of Silyl (B83357) Carbonyl Compounds in Contemporary Organic Synthesis
Silyl carbonyl compounds are of considerable importance in modern organic synthesis due to the unique electronic and steric properties imparted by the silicon atom. The carbon-silicon (C-Si) bond can influence the reactivity of the adjacent carbonyl group and can be exploited in a variety of synthetic transformations. nih.gov For instance, the silyl group can act as a removable activating group, a steric director, or a precursor to other functional groups. Silyl enol ethers, which are isomers of α-silyl ketones, are widely used as enolate equivalents in numerous carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) reaction. thieme-connect.de The presence of a silicon atom can also stabilize intermediates, such as carbocations or carbanions, at specific positions relative to the carbonyl group.
Overview of Alpha-Silyl Ketone Chemistry and Reactivity Paradigms
Alpha-silyl ketones, where the silicon atom is directly attached to the carbon atom adjacent to the carbonyl group, exhibit a unique set of chemical behaviors. The reactivity of α-silyl ketones is largely governed by the relative weakness of the C-Si bond, which is further activated by the electron-withdrawing nature of the carbonyl group. nih.gov These compounds can react as α-silyl enolates or, following the nucleophilic displacement of the silyl group, as enolate anion equivalents. nih.gov
A characteristic reaction of α-silyl ketones is the Brook rearrangement, a thermal or base-catalyzed migration of the silyl group from carbon to the oxygen of the carbonyl group, yielding a silyl enol ether. nih.gov This rearrangement is a useful and stereoselective method for the preparation of silyl enol ethers. nih.gov Furthermore, α-silyl ketones are sensitive to acidic conditions, which can lead to protodesilylation. nih.gov They can also react with electrophiles, such as halogens, to furnish the corresponding α-halo ketones. nih.gov
Contextualization of 3-Pentanone, 1,5-bis(trimethylsilyl)- within Silyl Ketone Research
3-Pentanone, 1,5-bis(trimethylsilyl)- is classified as a β,β'-disilyl ketone, meaning it has trimethylsilyl (B98337) groups at both β-positions relative to the central carbonyl group. Unlike α-silyl ketones, the direct electronic influence of the silicon atom on the carbonyl group is diminished due to the intervening methylene (B1212753) group. However, the presence of silicon at the β-position introduces distinct reactivity patterns.
The chemistry of β-silyl ketones is less extensively documented than that of their α-isomers, but it is known that the β-silyl group can significantly influence the outcome of reactions. For example, the β-silicon effect describes the stabilization of a positive charge on the carbon atom β to the silicon atom. This can direct the regiochemical outcome of reactions involving carbocationic intermediates. While specific studies on 3-Pentanone, 1,5-bis(trimethylsilyl)- are not prominent, its symmetrical structure makes it an interesting substrate for studying the cooperative or independent effects of two β-silyl groups on the reactivity of a central ketone.
The table below summarizes the key properties of the parent compound, 3-Pentanone.
| Property | Value |
| Molecular Formula | C5H10O |
| Molar Mass | 86.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 102 °C |
| Density | 0.814 g/cm³ |
Structure
3D Structure
Properties
CAS No. |
18053-95-7 |
|---|---|
Molecular Formula |
C11H26OSi2 |
Molecular Weight |
230.49 g/mol |
IUPAC Name |
1,5-bis(trimethylsilyl)pentan-3-one |
InChI |
InChI=1S/C11H26OSi2/c1-13(2,3)9-7-11(12)8-10-14(4,5)6/h7-10H2,1-6H3 |
InChI Key |
OQVPXZQYWKRFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC(=O)CC[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pentanone, 1,5 Bis Trimethylsilyl and Bis Silylated Ketone Analogues
Established Synthetic Pathways
Traditional methods for the synthesis of silylated ketones often rely on the derivatization of pre-existing carbonyl compounds or the assembly from silylated precursors. These pathways, while foundational, present distinct challenges and considerations.
Conversion from Ketene (B1206846) Dimerization Products (e.g., 2-Oxetanone Dimer of (Trimethylsilylmethyl)ketene)
The dimerization of ketenes is a well-known process that typically yields cyclobutanediones or β-lactones (2-oxetanones), depending on the ketene's substituents. For a ketene such as (trimethylsilylmethyl)ketene, a [2+2] cycloaddition would lead to a substituted 2-oxetanone dimer. Alkyl ketene dimers (AKDs) are known to react with nucleophiles, leading to the opening of the strained lactone ring.
Theoretically, the 2-oxetanone dimer of (trimethylsilylmethyl)ketene could serve as a precursor to 3-Pentanone, 1,5-bis(trimethylsilyl)-. The reaction of this dimer with a suitable nucleophile could initiate a ring-opening, followed by subsequent synthetic manipulations. For instance, the reaction with an organometallic reagent could lead to a β-keto ester intermediate after ring-opening. However, the specific conversion of a silylated ketene dimer to a bis-silylated ketone like 3-Pentanone, 1,5-bis(trimethylsilyl)- is not a widely documented pathway and would require significant empirical development to establish a viable synthetic route. The hydrolysis and subsequent decarboxylation of intermediates derived from AKD can also lead to the formation of dialkyl ketones.
Indirect Approaches Involving Silylated Precursors
A more common and versatile strategy for synthesizing complex silylated molecules involves the use of simpler silylated building blocks. For the synthesis of 3-Pentanone, 1,5-bis(trimethylsilyl)-, a convergent approach could be envisioned starting from a silylated ethyl halide and a carbonyl equivalent.
For example, the reaction of (2-(trimethylsilyl)ethyl)magnesium bromide with a suitable acylating agent, such as diethyl carbonate or carbon dioxide followed by further reaction, could in principle construct the pentanone backbone. Another conceptual approach involves the use of 1,4-bis(trimethylsilyl)buta-1,3-diyne as a starting material, which can undergo various transformations, including hydrosilylation, to introduce further silicon moieties and can be a precursor for functionalized chains. While these are plausible retrosynthetic pathways, the direct synthesis of 3-Pentanone, 1,5-bis(trimethylsilyl)- via these specific indirect routes requires further investigation. The use of bis-silylated building blocks in sol-gel polymerization and for creating hybrid materials is an area of active research, highlighting the utility of such precursors.
Considerations for Enolate Silylation: Regioselectivity and O-Silylation Challenges in Alpha-Silyl Ketone Formation
The C-silylation of ketone enolates is a direct approach to α-silyl ketones. However, this method is often complicated by a competing reaction: O-silylation, which yields silyl (B83357) enol ethers. The outcome of this competition is influenced by several factors, including the nature of the ketone, the silylating agent, the base used to form the enolate, and the reaction conditions.
For unsymmetrical ketones, the issue of regioselectivity also arises, with the possibility of forming either the kinetic or the thermodynamic enolate. The kinetic enolate is typically formed faster at low temperatures with a strong, sterically hindered base like lithium diisopropylamide (LDA), leading to silylation at the less substituted α-carbon. The thermodynamic enolate, which is more stable, is favored under conditions that allow for equilibration.
The challenge of O- versus C-silylation is particularly pronounced in the synthesis of α-silyl ketones compared to α-silyl esters or amides. The "harder" oxygen atom of the enolate often preferentially attacks the silicon atom of the silylating agent. To favor C-silylation, silylating agents with "softer" silicon centers, such as chloro(methyl)diphenylsilane, have been used with some success.
| Factor | Favors Kinetic Enolate | Favors Thermodynamic Enolate |
| Base | Strong, hindered (e.g., LDA) | Weaker, equilibrating |
| Temperature | Low (e.g., -78 °C) | Higher |
| Solvent | Aprotic | Protic (can favor reverse reaction) |
Advanced Catalytic and Electrochemical Syntheses
Modern synthetic chemistry has seen the development of novel catalytic and electrochemical methods that offer alternative and often more efficient routes to complex molecules, including silylated ketones.
Transition Metal-Catalyzed Routes to Silylated Ketones (e.g., Rhodium(I)-Catalyzed One-Pot Synthesis)
Transition metal catalysis provides powerful tools for the formation of carbon-silicon bonds. Rhodium(I) complexes, in particular, have been shown to be effective catalysts for the hydrosilylation of carbonyl compounds, which can lead to the formation of silyl enol ethers or alkoxysilanes.
Recent developments have explored the rhodium-catalyzed intramolecular silylation of alkyl C-H bonds, demonstrating the high regioselectivity that can be achieved. While this specific methodology has been applied to the synthesis of diols, the underlying principles of C-H activation and silylation are relevant to the synthesis of silylated ketones. For example, a rhodium-catalyzed process could potentially be designed to functionalize a ketone precursor at specific C-H bonds with a silyl group. Hydrosilylation of α,β-unsaturated ketones using rhodium catalysts is also a known method for generating silyl enolates.
| Catalyst System | Substrate | Product Type | Reference |
| Rhodium(I) with chiral ligands | Aldehydes, Ketones | Si-stereogenic alkoxysilanes, silyl enol ethers | |
| [(Xantphos)Rh(Cl)] | Tertiary alcohols with diethylsilane | 6-membered oxasilolanes (precursors to 1,4-diols) |
Electrochemical Deoxygenative Silylation of Carbonyl Compounds
Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional redox chemistry. A recently developed method involves the electrochemically driven deoxygenative silylation of carbonyl compounds. This approach allows for the direct conversion of ketones into organosilicon compounds under mild conditions, avoiding the need for external redox reagents.
The process typically involves the in-situ generation of a silyl ether intermediate from the ketone and a hydrosilane. Subsequent electrochemical reduction of this intermediate leads to the cleavage of the C-O bond, forming a carbanion that can then be trapped by an electrophile, including a silylating agent, to form a C-Si bond. This strategy has been successfully applied to a wide range of ketones, offering a step-economical route to silylated products. The electrochemical oxidative coupling of silyl bis-enol ethers has also been reported as a method for synthesizing 1,4-diketones. Additionally, electrochemical methods can be used for the α-arylation of ketones via the in-situ generation and oxidation of silyl enol ethers.
| Method | Substrate | Key Intermediate | Product |
| Electrochemical Deoxygenative Silylation | Ketones | Silyl Ether | Organosilane |
| Anodic Oxidative Coupling | Silyl Bis-enol Ether | Radical Cation | 1,4-Diketone |
| Anodic Oxidation | In-situ generated Silyl Enol Ether | Silyl Enol Ether | α-Aryl Ketone |
Nickel-Catalyzed Remote Functionalization for Silyl Enol Ether Generation from Ketones
A novel and powerful strategy for the Z-selective synthesis of silyl enol ethers from both (hetero)aromatic and aliphatic ketones involves a nickel-catalyzed remote functionalization process. rwth-aachen.deorganic-chemistry.orgnih.govacs.orgnih.gov This method utilizes a "chain walking" mechanism, where the catalyst migrates along an alkyl chain from a distal olefin to a position that enables the functionalization of the ketone. organic-chemistry.org The positional selectivity of the silylation is controlled by the directionality of this chain walk and is notably independent of the thermodynamic stability of the resulting silyl enol ether. rwth-aachen.denih.govacs.org
The catalytic cycle is initiated by a Ni(I) dimer, which is considered the catalyst's resting state. rwth-aachen.denih.govacs.org Upon reaction with an alkyl bromide, this dimer is converted into a [Ni(II)-H] species, the active catalyst for the chain-walking and functionalization process. rwth-aachen.denih.govacs.org This nickel hydride intermediate undergoes a series of migratory insertions and β-hydride eliminations, effectively "walking" along the carbon chain. The process culminates in the formation of a stabilized η3-bound Ni(II) enolate, which is the key intermediate that dictates the high Z-selectivity of the resulting silyl enol ether. rwth-aachen.denih.govacs.org
This synthetic route is operationally simple and demonstrates broad compatibility with a range of aliphatic and (hetero)aromatic ketones. nih.gov Furthermore, the reaction is effective with various silyl chlorides and is not dependent on the geometry of the starting distal olefin (terminal or internal E/Z isomers). nih.gov
While the direct synthesis of "3-Pentanone, 1,5-bis(trimethylsilyl)-" or other bis-silylated ketones via this specific remote functionalization has not been explicitly detailed in the primary literature, the established mechanism provides a foundation for envisioning such transformations. A hypothetical substrate containing two remote olefinic moieties could potentially undergo a dual chain-walking and silylation process to yield a bis-silylated product. However, further research would be required to validate this synthetic route.
Detailed Research Findings:
The reaction conditions for this nickel-catalyzed remote functionalization typically involve a nickel(II) precatalyst such as NiBr2(dme), an N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), an alkyl bromide (e.g., iPrBr) as a hydride source, and a reducing agent like manganese powder. rwth-aachen.de The reaction is generally carried out in a solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF). rwth-aachen.de
The scope of the reaction is extensive, accommodating various functional groups on the aromatic ring of the ketone, including electron-donating and electron-withdrawing substituents. nih.gov The length of the alkyl chain separating the ketone and the olefin can also be varied, with successful chain walks observed across two, three, and even four carbon atoms. nih.gov
Table 1: Substrate Scope of Nickel-Catalyzed Remote Silylation of Ketones
| Entry | Ketone Substrate | Silylating Agent | Product | Yield (%) | Z:E Ratio |
| 1 | 1-phenylhex-5-en-1-one | Triethylsilyl chloride | (Z)-1-phenyl-1-(triethylsilyloxy)hex-1-ene | 89 | 96:4 |
| 2 | 1-phenylhex-5-en-1-one | Trimethylsilyl (B98337) chloride | (Z)-1-phenyl-1-(trimethylsilyloxy)hex-1-ene | 75 | >98:2 |
| 3 | 1-(4-methoxyphenyl)hex-5-en-1-one | Triethylsilyl chloride | (Z)-1-(4-methoxyphenyl)-1-(triethylsilyloxy)hex-1-ene | 85 | 95:5 |
| 4 | 1-(4-(trifluoromethyl)phenyl)hex-5-en-1-one | Triethylsilyl chloride | (Z)-1-(4-(trifluoromethyl)phenyl)-1-(triethylsilyloxy)hex-1-ene | 78 | 97:3 |
| 5 | 1-(naphthalen-2-yl)hex-5-en-1-one | Triethylsilyl chloride | (Z)-1-(naphthalen-2-yl)-1-(triethylsilyloxy)hex-1-ene | 82 | 96:4 |
| 6 | 1-cyclohexylhex-5-en-1-one | Triethylsilyl chloride | (Z)-1-cyclohexyl-1-(triethylsilyloxy)hex-1-ene | 72 | >98:2 |
| 7 | 1-phenylhept-6-en-1-one | Triethylsilyl chloride | (Z)-1-phenyl-1-(triethylsilyloxy)hept-1-ene | 81 | 95:5 |
| 8 | 1-phenyloct-7-en-1-one | Triethylsilyl chloride | (Z)-1-phenyl-1-(triethylsilyloxy)oct-1-ene | 75 | 94:6 |
Reactivity and Mechanistic Studies of 3 Pentanone, 1,5 Bis Trimethylsilyl
Carbonyl Enolization and Silyl (B83357) Enol Ether Derivatives
The formation of enolates or their silyl ether derivatives from 3-Pentanone, 1,5-bis(trimethylsilyl)- is a foundational step governing its subsequent reactivity. This process involves the removal of a proton from a carbon atom alpha to the carbonyl group, followed by trapping of the resulting enolate.
Regioselective Deprotonation in Silyl Ketones
The deprotonation of an unsymmetrical ketone can lead to two different enolates, known as the kinetic and thermodynamic products. wikipedia.orgvanderbilt.edu The kinetic enolate is formed faster by removing the more sterically accessible proton, a process favored by strong, hindered bases at low temperatures. wikipedia.orgvanderbilt.edu Conversely, the thermodynamic enolate, which is the more stable and typically more substituted enolate, is favored under conditions that allow for equilibrium, such as with a weaker base at higher temperatures. wikipedia.org
In the case of 3-Pentanone, 1,5-bis(trimethylsilyl)-, the molecule is symmetrical, meaning the α-protons at the C-2 and C-4 positions are chemically equivalent. Therefore, regioselectivity between different sides of the carbonyl is not a factor. However, the principles of kinetic and thermodynamic control still govern the geometry of the enolate formed, which becomes critical for stereoselectivity in subsequent reactions. The presence of the bulky trimethylsilyl (B98337) groups at the γ-positions can sterically influence the approach of the base to the α-protons, potentially affecting the rate of enolization.
Stereochemical Control in Silyl Enol Ether Formation (E/Z Isomerism)
Once the enolate of 3-Pentanone, 1,5-bis(trimethylsilyl)- is generated, it can be trapped by a silylating agent, such as trimethylsilyl chloride, to form a silyl enol ether. wikipedia.org This reaction locks the enolate geometry, resulting in the potential for (E) and (Z) stereoisomers. The ratio of these isomers is highly dependent on the conditions used during the enolate formation. The stereochemical outcome is crucial as it often dictates the stereochemistry of subsequent reactions, such as aldol (B89426) additions. organic-chemistry.org
Several factors influence the E/Z selectivity of silyl enol ether formation. The choice of base, solvent, and additives can direct the deprotonation to favor one enolate geometry over the other. Recent advancements have demonstrated that catalyst control, for instance using nickel-catalysis, can lead to highly stereoselective synthesis of Z-silyl enol ethers, independent of the thermodynamic preferences of the double bond. acs.orgrwth-aachen.de
| Factor | Influence on E/Z Selectivity | Example Condition |
|---|---|---|
| Base | Strong, hindered bases often favor the kinetic, less stable enolate geometry. | Lithium diisopropylamide (LDA). wikipedia.org |
| Solvent | Solvent polarity and coordinating ability can influence transition state geometry. | Tetrahydrofuran (B95107) (THF) is commonly used. vanderbilt.edu |
| Cation | The nature of the metal cation (e.g., Li+, Na+, K+) can affect enolate aggregation and structure. | Lithium enolates are common intermediates. researchgate.net |
| Catalyst | Transition metal catalysts can provide high stereoselectivity through defined transition states. | Nickel-based catalysts for Z-selective formation. acs.orgrwth-aachen.de |
Influence of Reaction Conditions on Enolization Pathways (e.g., Solvent Effects, Temperature Dependence)
The pathway of enolization is profoundly affected by the specific reaction conditions employed. Temperature is a critical variable; low temperatures, typically -78 °C, are used to prevent equilibration and isolate the kinetically favored product. wikipedia.orgvanderbilt.edu At higher temperatures, the enolate can revert to the ketone and reform, eventually leading to a mixture that reflects the thermodynamic stability of the possible enolates. vanderbilt.edu
Solvent choice also plays a significant role. Polar aprotic solvents like tetrahydrofuran (THF) are common as they effectively solvate the metal cation of the base (e.g., LDA) without interfering with the deprotonation. vanderbilt.edu The use of certain additives can further influence the reaction. For instance, in "soft enolization" procedures, a combination of a less hindered amine base like diisopropylethylamine with trimethylsilyl triflate (TMSOTf) can offer high regioselectivity under milder conditions compared to "hard enolization" with strong bases like LDA. nih.gov
Computational and Kinetic Analyses of Enolization Mechanisms (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms of enolization. orientjchem.org DFT calculations can be used to model the geometries and energies of the reactants, transition states, and products. orientjchem.orgresearchgate.net This allows researchers to predict which enolate is more stable and what the energy barrier is for its formation. researchgate.net
These theoretical studies can rationalize the observed stereoselectivities in silyl enol ether formation by comparing the energies of the different transition states leading to the (E) and (Z) isomers. acs.org For example, computational analysis can reveal that steric hindrance between substituents in a particular transition state makes it energetically unfavorable, thus explaining why a specific isomer is the major product. acs.org Kinetic studies complement these computational models by experimentally measuring reaction rates under various conditions, providing concrete data to validate the proposed mechanisms.
Nucleophilic Additions and Condensation Reactions
The silyl enol ether derived from 3-Pentanone, 1,5-bis(trimethylsilyl)- is a versatile nucleophile. It serves as a stable enolate equivalent that can be activated to participate in a range of carbon-carbon bond-forming reactions, most notably aldol-type additions.
Aldol-Type Reactions Involving Alpha-Silyl Enolates (Mukaiyama Aldol)
The Mukaiyama aldol addition is a cornerstone reaction in organic synthesis that involves the Lewis acid-mediated reaction of a silyl enol ether with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgrsc.org This reaction is highly effective for forming β-hydroxy carbonyl compounds in a controlled manner, avoiding the self-condensation issues often encountered in traditional base-catalyzed aldol reactions. nih.gov
In this process, the Lewis acid (e.g., titanium tetrachloride, TiCl₄) activates the aldehyde, making its carbonyl carbon more electrophilic. rsc.org The silyl enol ether then attacks the activated aldehyde. The reaction typically proceeds through an open, acyclic transition state. organic-chemistry.org The stereochemical outcome of the reaction, yielding either syn or anti diastereomers, is highly dependent on the geometry of the silyl enol ether ((E) or (Z)) as well as the specific substrates, Lewis acid, and reaction conditions used. organic-chemistry.orgwikipedia.org While stoichiometric amounts of Lewis acids were used initially, catalytic versions, including asymmetric variants that produce enantiomerically enriched products, have been extensively developed. wikipedia.orgnih.gov
| Component | Role in Mukaiyama Aldol Reaction | Example |
|---|---|---|
| Silyl Enol Ether | Acts as the enolate nucleophile. | Silyl enol ether of 3-Pentanone, 1,5-bis(trimethylsilyl)-. |
| Electrophile | The carbonyl compound that is attacked. | Aldehydes (e.g., Benzaldehyde), Ketones. wikipedia.orgrsc.org |
| Lewis Acid | Activates the electrophile towards nucleophilic attack. Can be used stoichiometrically or catalytically. | TiCl₄, BF₃·OEt₂, TMSOTf. wikipedia.orgrsc.org |
| Product | A β-silyloxy ketone, which upon hydrolysis yields a β-hydroxy ketone. | Aldol adduct. |
Electrophilic Transformations of the Ketone Moiety
Halogenation at Alpha-Positions
The α-positions of ketones are susceptible to electrophilic substitution, most notably halogenation. This reaction typically proceeds under acidic conditions and involves an enol intermediate. libretexts.orglibretexts.org For a symmetrical ketone like 3-Pentanone, 1,5-bis(trimethylsilyl)-, halogenation will occur at the C2 and C4 positions.
The acid-catalyzed mechanism involves the following steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Deprotonation at an α-carbon to form a nucleophilic enol intermediate. This is the rate-determining step of the reaction. libretexts.org
The π-bond of the enol attacks the electrophilic halogen (e.g., Br₂).
Deprotonation of the resulting oxonium ion regenerates the carbonyl group and the acid catalyst, yielding the α-halogenated ketone. libretexts.org
The rate of this reaction is independent of the halogen concentration, indicating that the formation of the enol is the slow step. libretexts.org The resulting α-bromo ketones are themselves valuable synthetic intermediates, which can be used in subsequent reactions such as dehydrobromination to form α,β-unsaturated ketones. libretexts.org
Electrophilic Oxidation of Silyl Ketone Aminals for Alpha-Hydroxy Carbonyl Synthesis
The synthesis of α-hydroxy carbonyl compounds is a significant transformation in organic chemistry, as this motif is present in many biologically active molecules. organic-chemistry.orgthieme-connect.deorganic-chemistry.org A modern approach to achieving this involves the electrophilic oxidation of silyl ketone aminals. huji.ac.ilcapes.gov.br This method provides a route to acyclic tertiary α-hydroxy carbonyl compounds with high diastereoselectivity. huji.ac.il
This synthetic strategy can be applied to precursors derived from 3-Pentanone, 1,5-bis(trimethylsilyl)-. The process involves converting the ketone into a stereodefined polysubstituted silyl ketone aminal. This intermediate is then subjected to electrophilic oxidation. The oxidation of these aminals can lead to the formation of α-hydroxy carbonyl compounds in a highly diastereoselective manner. huji.ac.il The products can be further converted into synthetically useful enantiomerically enriched 1,2-diol derivatives. huji.ac.ilcapes.gov.br
| Precursor | Key Intermediate | Transformation | Product |
| Silylated Ketone | Silyl Ketone Aminal | Electrophilic Oxidation | α-Hydroxy Carbonyl |
This methodology represents an efficient, two-step chemical process starting from alkynes to generate complex and valuable α-hydroxy carbonyl structures. huji.ac.il
Silicon-Carbon Bond Reactivity and Cleavage
The silicon-carbon bonds in 3-Pentanone, 1,5-bis(trimethylsilyl)- are susceptible to cleavage under various conditions, a characteristic that is pivotal to its synthetic utility. The presence of the carbonyl group influences the reactivity of these bonds, making them amenable to specific types of transformations.
Nucleophilic Cleavage of Trimethylsilyl Groups (e.g., Fluoride-Induced Desilylation)
The trimethylsilyl groups in 3-Pentanone, 1,5-bis(trimethylsilyl)- can be selectively cleaved by nucleophiles, with fluoride (B91410) ions being a particularly effective reagent. This process, known as desilylation, is driven by the high affinity of silicon for fluorine, which results in the formation of a strong silicon-fluorine bond.
The mechanism of fluoride-induced desilylation involves the attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicate (B1173343) intermediate. This intermediate then breaks down, cleaving the silicon-carbon bond and typically generating a carbanion, which can be subsequently protonated or trapped by an electrophile. In the case of 3-Pentanone, 1,5-bis(trimethylsilyl)-, selective desilylation can potentially lead to the formation of mono- or di-deprotected products, depending on the reaction conditions.
Table 1: Reagents for Nucleophilic Cleavage of Trimethylsilyl Groups
| Reagent | Description |
| Tetrabutylammonium fluoride (TBAF) | A common source of fluoride ions, soluble in organic solvents. |
| Cesium fluoride (CsF) | A solid fluoride source, often used in polar aprotic solvents. |
| Hydrofluoric acid (HF) | A strong acid that can also serve as a fluoride source, often used in pyridine. |
Detailed research findings on the specific conditions and outcomes for the fluoride-induced desilylation of 3-Pentanone, 1,5-bis(trimethylsilyl)- are not extensively documented in publicly available literature, highlighting an area for potential future investigation.
Thermal Rearrangements Leading to Silyl Enol Ethers
β-Silyl ketones, such as 3-Pentanone, 1,5-bis(trimethylsilyl)-, are known to undergo thermal rearrangements to form silyl enol ethers. This transformation, often referred to as a researchgate.netrsc.org-silyl shift, involves the migration of a trimethylsilyl group from the carbon atom to the oxygen atom of the carbonyl group.
The mechanism of this rearrangement is believed to proceed through a concerted, pericyclic transition state. The driving force for this process is the formation of the thermodynamically more stable silyl enol ether, which benefits from the strong silicon-oxygen bond. The position of the resulting double bond in the silyl enol ether can be influenced by the substitution pattern of the starting ketone. For the symmetrical 3-Pentanone, 1,5-bis(trimethylsilyl)-, the rearrangement would be expected to yield a symmetrical bis-silyl enol ether.
Radical Reactions Involving Silyl Enol Ethers and Silyl Ketones
The silyl enol ethers derived from 3-Pentanone, 1,5-bis(trimethylsilyl)- are valuable intermediates in radical chemistry. Their electron-rich double bonds are susceptible to attack by radical species, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Photocatalysis in Silyl Enol Ether Chemistry
In recent years, visible-light photocatalysis has emerged as a powerful tool for the generation and reaction of radical intermediates under mild conditions. Silyl enol ethers are excellent substrates in photocatalytic reactions, where they can undergo single-electron transfer (SET) to form radical cations. These reactive intermediates can then participate in a range of transformations, including cycloadditions, conjugate additions, and cross-coupling reactions. While general principles of photocatalysis on silyl enol ethers are well-established, specific studies involving the silyl enol ethers derived from 3-Pentanone, 1,5-bis(trimethylsilyl)- have not been reported.
Metal-Catalyzed Radical Processes
Transition metals can also be employed to catalyze radical reactions of silyl enol ethers. Metals such as manganese, iron, and copper can facilitate the generation of radicals and control the stereoselectivity of the subsequent reactions. For instance, metal catalysts can mediate the addition of alkyl radicals to silyl enol ethers or promote cyclization reactions. The specific application of metal-catalyzed radical processes to the derivatives of 3-Pentanone, 1,5-bis(trimethylsilyl)- remains an unexplored area of research.
Metal-Free Radical Systems
Radical reactions of silyl enol ethers can also be initiated without the use of metal catalysts. Traditional radical initiators, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBP), can be used to generate radicals that then react with the silyl enol ether. These metal-free systems offer advantages in terms of cost and toxicity. The reactivity of silyl enol ethers derived from 3-Pentanone, 1,5-bis(trimethylsilyl)- in such metal-free radical systems is yet to be specifically investigated.
Table 2: Common Initiators and Catalysts for Radical Reactions of Silyl Enol Ethers
| System | Example(s) | Role |
| Photocatalysis | Ruthenium or Iridium complexes, Organic dyes | Generation of radical ions via SET |
| Metal-Catalysis | Mn(OAc)3, FeCl3, Cu(OTf)2 | Radical generation and stereocontrol |
| Metal-Free | AIBN, Dibenzoyl peroxide | Thermal or photochemical radical initiation |
Synthetic Utility and Applications in Advanced Organic Synthesis
Strategic Application as Masked Enol Equivalents in Multistep Syntheses
In the realm of multistep organic synthesis, the precise control of reactivity is paramount. Silyl (B83357) enol ethers are widely recognized as "masked enol equivalents," which are stable, isolable forms of ketone enolates. The trimethylsilyl (B98337) groups in 3-Pentanone, 1,5-bis(trimethylsilyl)- allow for the generation of a silyl enol ether, which can then be used as a nucleophile in a variety of transformations. This strategy is crucial in complex syntheses where the direct use of a reactive enolate might lead to undesirable side reactions, such as self-condensation or polymerization.
The bifunctional nature of 3-Pentanone, 1,5-bis(trimethylsilyl)- offers the potential to act as a masked equivalent for a diketone dianion. By selectively forming enol ethers at one or both sides of the carbonyl group, chemists can orchestrate sequential reactions, introducing different electrophiles at the α and α' positions in a controlled manner. This stepwise functionalization is a key advantage in the construction of intricate molecular frameworks, as seen in automated multistep flow synthesis processes that require stable intermediates. durham.ac.uk
Precursors for Regio- and Stereoselective Carbon-Carbon Bond Formations
One of the most significant applications of silyl enol ethers derived from ketones like 3-Pentanone, 1,5-bis(trimethylsilyl)- is in directing regio- and stereoselective carbon-carbon bond formations. The generation of a silyl enol ether from an unsymmetrical ketone locks the double bond in a specific position, thus dictating the site of subsequent reactions (regioselectivity).
Furthermore, these precursors are instrumental in achieving high stereoselectivity. For instance, in aldol (B89426) reactions, the reaction of a silyl enol ether with an aldehyde in the presence of a Lewis acid can be controlled to produce specific stereoisomers. Similarly, enantioselective α-functionalizations of ketones can be achieved through the allylic substitution of their corresponding silyl enol ethers, allowing for the synthesis of chiral α-substituted ketones with high enantiomeric excess. nih.gov This level of control is fundamental in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is essential for function.
| Reaction Type | Reactant | Reagent/Catalyst | Product | Selectivity |
| Aldol Addition | Silyl Enol Ether, Aldehyde | Titanium tetrachloride | Cross-aldol addition product | Regiospecific researchgate.net |
| Asymmetric Epoxidation | Silyl Enol Ether | Shi Catalyst | α-Hydroxy Ketone | Enantioselective harvard.edu |
| α-Sulfenylation | Silyl Enol Ether | Allylic Carbonate, Palladium Catalyst | α-Sulfenylated Ketone | Enantioselective nih.gov |
Building Blocks for Annulation Reactions and Steroid Skeleton Construction
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of synthetic organic chemistry. The Robinson annulation, a classic example, combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. masterorganicchemistry.com Silyl enol ethers are effective nucleophiles in the Michael addition step of such sequences.
The structure of 3-Pentanone, 1,5-bis(trimethylsilyl)- makes it an intriguing candidate for developing novel annulation strategies. The potential to generate two nucleophilic centers allows for the possibility of tandem or cascade reactions to build polycyclic systems efficiently. This approach is particularly relevant to the synthesis of steroid skeletons, which are characterized by their fused polycyclic ring system. ajchem-b.com By reacting the bis-silyl enol ether derived from this compound with appropriate electrophiles, it is conceivable to construct complex carbocyclic frameworks in a convergent manner, offering a streamlined pathway to steroid-type molecules. ajchem-b.com For example, [3+4] annulation reactions using silyl-containing reactants have been developed to create seven-membered rings, showcasing the versatility of silyl groups in constructing varied ring sizes. nii.ac.jpresearchgate.net
Derivatization Methods for Chemical Characterization in Analytical Studies (e.g., Trimethylsilylation for GC/MS analysis)
In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), it is often necessary to chemically modify analytes to improve their analytical properties. This process, known as derivatization, is employed to increase the volatility and thermal stability of compounds that are otherwise unsuitable for GC analysis. researchgate.netyoutube.com
Trimethylsilylation is one of the most common derivatization techniques. youtube.com It involves the reaction of a compound containing active hydrogens (e.g., from alcohols, phenols, carboxylic acids, or amines) with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, which masks the polar functional group, reduces intermolecular hydrogen bonding, and thereby increases the compound's volatility. researchgate.net While 3-Pentanone, 1,5-bis(trimethylsilyl)- is already silylated, the principle of trimethylsilylation is a crucial analytical method used to characterize its precursors or reaction products that may contain polar functional groups. nih.govjfda-online.com The choice of silylating reagent and reaction conditions must be optimized to ensure complete derivatization for accurate quantification and identification. nih.gov
Exploration of Reducing Agent Capabilities in Organic Transformations
Silanes, compounds containing a silicon-hydrogen (Si-H) bond, are recognized as effective and often mild reducing agents in organic synthesis. amazonaws.comresearchgate.net The hydridic nature of the hydrogen atom attached to silicon allows for its transfer to electrophilic centers, such as the carbonyl carbon of a ketone or aldehyde. amazonaws.com This process, often catalyzed by Lewis acids or fluoride (B91410) ions, can reduce carbonyls to their corresponding alcohols. amazonaws.comchemicalbook.com Silanes are considered a safer alternative to many metal-based hydrides. organic-chemistry.org
It is important to note that 3-Pentanone, 1,5-bis(trimethylsilyl)- does not possess a Si-H bond and therefore does not function as a typical silane (B1218182) reducing agent. Its structure is that of a ketone, not a hydride donor. However, the compound itself can be a substrate for reduction. The carbonyl group can be reduced to a hydroxyl group using various reducing agents, including catalytic hydrogenation or other hydride sources. wikipedia.org The presence of the bulky trimethylsilyl groups may influence the stereochemical outcome of such reduction reactions.
| Reducing Agent Class | Example Reagent | Function | Typical Substrate |
| Silanes (with Si-H bond) | Triethylsilane | Hydride donor | Ketones, Aldehydes chemicalbook.com |
| Boranes | Borane-THF | Hydride donor | Ketones, Aldehydes wikipedia.org |
| Metal Hydrides | Sodium Borohydride | Hydride donor | Ketones, Aldehydes wikipedia.org |
Synthesis of Diverse Alpha-Substituted Carbonyl Compounds and 1,2-Diol Derivatives
The silyl enol ethers generated from 3-Pentanone, 1,5-bis(trimethylsilyl)- are powerful nucleophiles for creating a wide array of α-substituted carbonyl compounds. thieme-connect.de Reaction with various electrophiles, such as alkyl halides, aldehydes, or sources of "electrophilic" heteroatoms, allows for the introduction of diverse functional groups at the alpha position(s) of the pentanone backbone. nih.govcolab.ws This method provides a reliable route to compounds that are otherwise difficult to synthesize directly. For example, α-tert-butylated carbonyl compounds can be prepared from silyl enol ethers and tert-butyl chloride. researchgate.net
Furthermore, these silyl enol ethers are key intermediates in the synthesis of valuable 1,2-diol derivatives. A powerful synthetic sequence involves the asymmetric epoxidation of a silyl enol ether, often using a chiral catalyst like the Shi catalyst, to form an α-silyloxy epoxide intermediate. harvard.edunih.gov This intermediate can then undergo a regio- and stereospecific ring-opening with a hydride source or other nucleophiles to yield optically active trans-1,2-diol monosilyl ether derivatives. harvard.edunih.gov This methodology provides a strategic advantage for the synthesis of complex polyol targets found in many natural products. harvard.edu
Theoretical and Structural Considerations in Organosilicon Ketone Chemistry
Comparative Bonding Analysis: Carbon versus Silicon in Ketone Systems
The fundamental differences between organosilicon ketones and their carbon analogues originate from the intrinsic dissimilarities between silicon and carbon atoms. These differences in atomic radius, electronegativity, and bond energies profoundly influence molecular structure and reactivity.
The covalent radius of silicon is significantly larger than that of carbon, leading to longer and weaker bonds. wikipedia.orgnih.govyoutube.comkuet.ac.bd The carbon-silicon (C-Si) bond is weaker than a carbon-carbon (C-C) bond. Conversely, the silicon-oxygen (Si-O) bond is substantially stronger than a carbon-oxygen (C-O) single bond, a factor that drives many organosilicon reactions. wikipedia.orglibretexts.org
Furthermore, carbon is more electronegative (2.55) than silicon (1.90). wikipedia.orglibretexts.org This results in the C-Si bond being polarized with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. wikipedia.orgkuet.ac.bd This polarization is opposite to that of a C-H bond, where carbon is the more electronegative partner. libretexts.org
These electronic differences have a notable impact on the carbonyl chromophore in α-silyl ketones. The introduction of a silyl (B83357) group adjacent to a carbonyl group leads to a significant lowering of the n → π* transition energy. acs.orgacs.org This is attributed to the strong inductive effects of the R₃Si group on the oxygen lone pair and potential electron back-donation from silicon to the carbonyl π* orbital in the excited state. acs.org
Table 1: Comparison of Average Bond Energies| Bond Type | Bond Energy (kJ/mol) |
|---|---|
| C-C | 345.6 |
| Si-Si | 222 |
| C-O | 357.7 |
| Si-O | 462 |
Data sourced from Chemistry LibreTexts. libretexts.org
Role of Silicon in Intermediate Stabilization (e.g., Alpha-Anion Stabilization)
A key feature of organosilicon chemistry is the ability of silicon to stabilize an adjacent carbanion, a phenomenon known as the "alpha-silicon effect". wikipedia.orgqub.ac.uk This effect is crucial in understanding the reactivity of compounds like 3-Pentanone, 1,5-bis(trimethylsilyl)-, where deprotonation at the α-carbon would generate a silicon-stabilized enolate.
The stabilization arises from a type of hyperconjugation, specifically negative hyperconjugation. wikipedia.orgstackexchange.com The non-bonding p-orbital of the α-carbanion overlaps with the low-lying antibonding sigma orbital (σ*) of the adjacent C-Si bond. wikipedia.orgstackexchange.com This interaction delocalizes the negative charge, lowering the energy of the anion and making it more stable than its carbon analogue. wikipedia.org In this context, the silyl group acts as a π-acceptor. wikipedia.org This stabilization facilitates the formation of the α-anion, making the α-protons more acidic and prone to removal by a base. chemtube3d.comthieme-connect.de
The stabilizing effect of an α-silyl group is evident when comparing the acidity and basicity of analogous compounds. For instance, trimethylsilylacetic acid is a weaker acid than trimethylacetic acid, and trimethylsilylmethylamine is a stronger base than neopentylamine, indicating that the silicon atom stabilizes the positive charge that develops on the nitrogen upon protonation, which is related to its effect on an adjacent negative charge. wikipedia.org
Table 2: Influence of α-Silicon on Acidity and Basicity| Compound | pKa | Comparison Compound | pKa |
|---|---|---|---|
| Trimethylsilylacetic acid | 5.22 | Trimethylacetic acid | 5.00 |
| Trimethylsilylmethylamine (Conjugate Acid) | 10.96 | Neopentylamine (Conjugate Acid) | 10.21 |
Data sourced from Wikipedia. wikipedia.org
Coordination Chemistry of Silicon in Reactive Intermediates (e.g., Tetra-, Penta-, Hexa-coordinate Silicon)
Unlike carbon, which is generally limited to a coordination number of four, silicon can readily expand its coordination sphere to form five- and six-coordinate species, often referred to as hypervalent compounds. nih.govthieme-connect.comproquest.comopenresearchlibrary.org These hypervalent silicon species are frequently invoked as crucial reactive intermediates in a wide range of organosilicon reactions. thieme-connect.comscispace.comacs.orgscienceopen.com
The formation of these higher-coordinate species typically involves the interaction of a tetracoordinate silane (B1218182) with a Lewis base or nucleophile (e.g., fluoride (B91410) ions, hydroxides, amines, or phosphoramides). proquest.comresearchgate.net The nucleophile coordinates to the electropositive silicon center, leading to a change in geometry and reactivity. scispace.comdoi.org
Tetracoordinate Silicon : This is the standard, stable state for silicon in most neutral organosilanes, featuring a tetrahedral geometry. wikipedia.org
Pentacoordinate Silicon : These intermediates, often possessing a trigonal-bipyramidal geometry, are formed when a nucleophile attacks a tetracoordinate silicon compound. doi.orgprinceton.edu They are key intermediates in nucleophilic substitution reactions at silicon, such as the hydrolysis of silanes. scispace.comacs.org The bonding in these species is often described using a 3-center-4-electron (3c-4e) model for the axial bonds. princeton.edu
Hexacoordinate Silicon : Formed by the coordination of two donor molecules or a bidentate ligand, these species typically adopt an octahedral geometry. proquest.comdoi.orgacs.org They can act as intermediates in reactions like group transfer polymerization. scispace.com The ability of a silane to form hexacoordinate adducts increases with the number of electronegative substituents on the silicon atom. proquest.com
The formation of these hypervalent intermediates activates the bonds to silicon. The binding of a donor ligand causes an elongation and weakening of the other bonds to the silicon atom, enhancing the nucleophilicity or leaving group ability of the original substituents. nih.gov These hypercoordinated species are therefore not merely transition states but distinct, albeit often short-lived, intermediates that dictate the course of many silicon-mediated transformations. thieme-connect.comnih.gov Characterization of stable analogues has been achieved through various methods, including X-ray crystallography and 29Si NMR spectroscopy, with hexacoordinate silicon complexes showing characteristic upfield shifts. nih.govmdpi.com
Future Research Directions and Emerging Opportunities
Development of Asymmetric Catalytic Processes for Silyl (B83357) Ketone Transformations
A significant area of opportunity lies in the stereoselective transformation of the prochiral ketone functionality within 3-Pentanone, 1,5-bis(trimethylsilyl)-. The development of asymmetric catalytic processes would provide access to valuable chiral, non-racemic organosilicon alcohols, which are versatile building blocks in organic synthesis.
Future research could focus on adapting established asymmetric ketone reduction methodologies to this specific substrate. The steric bulk and electronic influence of the trimethylsilyl (B98337) groups may necessitate the development of tailored catalyst systems. Key strategies could include:
Asymmetric Transfer Hydrogenation: This method, which often employs chiral ruthenium, rhodium, or iridium complexes, is a powerful tool for the enantioselective reduction of ketones. researchgate.net Investigating various chiral ligands and reaction conditions will be crucial to achieve high enantioselectivity for the reduction of 3-Pentanone, 1,5-bis(trimethylsilyl)- to the corresponding chiral alcohol.
Asymmetric Hydrosilylation: Catalytic hydrosilylation followed by hydrolysis is another prominent method for producing chiral alcohols from ketones. nih.gov The development of efficient chiral catalyst systems, potentially based on transition metals like rhodium or copper, could provide an alternative and highly selective route to the desired chiral bis(silyl) alcohol. nih.gov
Oxazaborolidine-Catalyzed Reduction: Chiral oxazaborolidine catalysts, used in conjunction with a stoichiometric reducing agent like borane, are well-established for the asymmetric reduction of simple ketones. researchgate.netchinesechemsoc.org Their applicability to a sterically demanding substrate like 3-Pentanone, 1,5-bis(trimethylsilyl)- warrants exploration.
The successful implementation of these processes would yield enantiomerically enriched 1,5-bis(trimethylsilyl)pentan-3-ol, a valuable synthon for further chemical elaboration.
Table 1: Potential Asymmetric Catalytic Transformations
| Reaction Type | Potential Catalyst Class | Product |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, Ir complexes | (R)- or (S)-1,5-bis(trimethylsilyl)pentan-3-ol |
| Asymmetric Hydrosilylation | Chiral Rh, Cu complexes | (R)- or (S)-1,5-bis(trimethylsilyl)pentan-3-ol |
Design of Novel Organosilicon Reagents Incorporating the 3-Pentanone Scaffold
The 3-Pentanone, 1,5-bis(trimethylsilyl)- scaffold is a promising platform for the design and synthesis of novel bifunctional organosilicon reagents. The central ketone can be transformed into a variety of other functional groups, leading to a diverse array of potential building blocks for organic and materials chemistry.
Emerging opportunities in this area include:
Synthesis of Bifunctional Silyl Ethers and Amines: The reduction of the ketone to a secondary alcohol, as discussed previously, would yield a diol precursor after potential deprotection and further functionalization. Subsequent conversion to corresponding diamines would produce novel ligands for coordination chemistry or building blocks for polymer synthesis.
Creation of Novel Silyl Enol Ethers: The ketone can be readily converted into its corresponding silyl enol ether. mdpi.com Given the presence of two trimethylsilyl groups already in the molecule, this would create a poly-silylated species with unique reactivity, potentially as a nucleophile in various carbon-carbon bond-forming reactions.
Exploration of Brook Rearrangement Chemistry: Bissilyl ketones are known to undergo the 1,2-Brook rearrangement, where a silyl group migrates from carbon to a newly formed alkoxide oxygen. researchgate.net Initiating this rearrangement through nucleophilic addition to the carbonyl of 3-Pentanone, 1,5-bis(trimethylsilyl)- could generate a novel carbanion that can be trapped with various electrophiles, effectively using the ketone as a precursor to a functionalized dianion equivalent. researchgate.net
Table 2: Potential Novel Organosilicon Reagents
| Precursor | Transformation | Resulting Reagent Class | Potential Application |
|---|---|---|---|
| 3-Pentanone, 1,5-bis(trimethylsilyl)- | Reduction to alcohol | Bifunctional Silyl Alcohols | Chiral auxiliaries, Ligand synthesis |
| 3-Pentanone, 1,5-bis(trimethylsilyl)- | Silylation of enolate | Poly-silylated Enol Ethers | Nucleophiles in C-C bond formation |
Mechanistic Elucidation of Complex Silyl Ketone Reaction Pathways
A deeper understanding of the reaction mechanisms involving 3-Pentanone, 1,5-bis(trimethylsilyl)- is essential for controlling its reactivity and designing new synthetic applications. The interplay between the carbonyl group and the two flanking trimethylsilyl moieties likely imparts unique electronic and steric properties that influence reaction pathways.
Future research should focus on:
Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net This would be particularly valuable for understanding the regioselectivity and stereoselectivity of reactions at the carbonyl group and adjacent alpha-carbons.
Kinetic Analysis: Experimental kinetic studies of reactions involving 3-Pentanone, 1,5-bis(trimethylsilyl)- can provide crucial data to support or refute proposed mechanisms. For example, determining the reaction order with respect to catalysts and reactants can shed light on the rate-determining step of a transformation.
Spectroscopic Identification of Intermediates: The use of advanced spectroscopic techniques, such as low-temperature NMR, could allow for the direct observation and characterization of transient intermediates in reactions of 3-Pentanone, 1,5-bis(trimethylsilyl)-, providing concrete evidence for proposed mechanistic pathways.
Investigating reactions such as enolate formation and subsequent alkylation, or the aforementioned Brook rearrangement, from a mechanistic standpoint will be key to unlocking the full synthetic potential of this compound.
Integration of 3-Pentanone, 1,5-bis(trimethylsilyl)- into Synthesis of Biologically Active Molecules
Organosilicon compounds are of growing interest in medicinal chemistry due to their unique physicochemical properties, which can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. 3-Pentanone, 1,5-bis(trimethylsilyl)- and its derivatives represent a novel class of building blocks for the synthesis of potentially biologically active molecules.
Emerging opportunities in this domain include:
Scaffold for Novel Drug Analogs: The central pentanone core can be functionalized and elaborated to mimic the carbon skeletons of known bioactive natural products or synthetic drugs. rsc.org The introduction of the trimethylsilyl groups provides a novel point of structural diversity that could lead to improved pharmacological properties.
Precursors to Silicon-Containing Heterocycles: Through a series of transformations, the linear backbone of 3-Pentanone, 1,5-bis(trimethylsilyl)- could be cyclized to form novel silicon-containing heterocyclic systems. Such scaffolds are relatively unexplored in medicinal chemistry and could exhibit unique biological activities.
Use in Fragment-Based Drug Discovery: Chiral derivatives of 3-Pentanone, 1,5-bis(trimethylsilyl)-, such as the corresponding alcohol, could serve as valuable fragments in fragment-based drug discovery (FBDD) campaigns, providing three-dimensional diversity and novel vectors for chemical space exploration.
While the direct application of this compound in the synthesis of bioactive molecules is yet to be reported, its potential as a versatile starting material for creating silicon-containing analogs of known therapeutic agents represents a significant long-term research opportunity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-Pentanone, 1,5-bis(trimethylsilyl)-, and how can reaction parameters be optimized?
- Methodological Answer : Ultrasonic-assisted synthesis is a promising approach, leveraging controlled time and temperature to minimize byproducts. For example, in related bis-silylated ketones, optimal yields (>75%) were achieved at 40–50°C under 20 kHz ultrasound for 2–4 hours . Catalytic methods, such as using MgBr₂·2Et₂O in multicomponent reactions, can also enhance regioselectivity and efficiency for silylated compounds . Key parameters to optimize include solvent polarity (e.g., ethanol or THF), stoichiometry of silylating agents, and reaction monitoring via TLC/GC-MS.
Q. What spectroscopic techniques are critical for characterizing 3-Pentanone, 1,5-bis(trimethylsilyl)-?
- Methodological Answer :
- ¹H/¹³C NMR : Identify silyl group signals (δ ~0.1–0.3 ppm for trimethylsilyl protons; δ 10–20 ppm for silicon-attached carbons) and ketone carbonyl (δ ~200–220 ppm).
- FT-IR : Confirm carbonyl stretch (~1700–1750 cm⁻¹) and Si-C bonds (~1250 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with silyl cleavage .
Q. How does the steric bulk of trimethylsilyl groups influence the compound’s stability and reactivity?
- Methodological Answer : The trimethylsilyl groups impart steric hindrance, reducing nucleophilic attack at the carbonyl center. Stability studies in polar solvents (e.g., DMSO/water mixtures) should be conducted via accelerated degradation tests (40–60°C, pH 1–12) monitored by HPLC. Comparative kinetic analysis with non-silylated analogs can quantify stabilization effects .
Advanced Research Questions
Q. What mechanistic insights explain [1,5]-silatropic shifts in 1,5-bis(trimethylsilyl) derivatives under thermal or catalytic conditions?
- Methodological Answer : DFT calculations and variable-temperature NMR can map energy barriers for silyl migration. For example, in silylated indenes, [1,5]-shifts proceed via isoindene intermediates with activation energies >25 kcal/mol, slowed by steric destabilization . Isotopic labeling (e.g., deuterated analogs) can track migration pathways.
Q. How can computational chemistry predict the electronic and steric effects of bis(trimethylsilyl) substitution on ketone reactivity?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate LUMO energy (related to electrophilicity) and Hirshfeld charges to predict sites for nucleophilic/electrophilic attacks.
- Docking Studies : Model interactions with enzymes or MOFs/COFs to assess binding affinity .
- QSPR Models : Corate substituent effects (e.g., TMS groups) with experimental reactivity data (e.g., Hammett constants) .
Q. What role does 3-Pentanone, 1,5-bis(trimethylsilyl)- play in the synthesis of advanced materials like MOFs/COFs?
- Methodological Answer : The compound’s silyl groups can act as directing agents or protective moieties in coordination polymers. For example, silylated ketones have been used to template porous frameworks via Si-O-M (M = metal node) interactions. Characterization via PXRD, BET surface area analysis, and TGA can assess framework stability .
Data Contradiction Analysis
Q. Conflicting reports on the hydrolytic stability of bis(trimethylsilyl) ketones: How to resolve discrepancies?
- Methodological Answer : Contradictions may arise from solvent polarity or trace acid/base catalysts. Systematic studies should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
